molecular formula C13H11N3OS B2614437 N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1185114-12-8

N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2614437
CAS RN: 1185114-12-8
M. Wt: 257.31
InChI Key: JKHWQCWMAQNFHI-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene derivatives have been used as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

In the title compounds, the benzothiophene rings are essentially planar with maximum deviations for the carbon and sulfur atoms . The thiophene ring system is almost orthogonal to the phenyl ring attached to the sulfonyl group .


Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some compounds displayed high antibacterial activity against S. aureus .


Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .

Scientific Research Applications

5-HT1A Receptor Binding

The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue displayed micromolar affinity toward 5-HT1A sites .

6. Stereoselective Synthesis of Polycyclic Benzo[b]thiophene Derivatives A highly efficient protocol for stereoselective synthesis of novel polycyclic benzo[b]thiophene derivatives was developed. Using quinine-derived bifunctional thiourea as a catalyst, asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone could provide dihydrobenzo[4,5]thieno[2,3-b]pyridine derivatives .

Antibacterial and Antifungal Activity

The multicomponent reaction products were examined for their inhibitory potential against two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa and K. pneumoniae) and two fungal species (A. niger and C. albicans) .

Safety and Hazards

While specific safety and hazard information for “N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide” is not available, it’s important to avoid all personal contact, including inhalation, when handling similar compounds . Use in a well-ventilated area is recommended .

Future Directions

Benzothiophene derivatives have been used in the synthesis of larger, usually bioactive structures . They are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Therefore, they could be used to develop more potent inhibitors and study the effects of inhibition on a variety of diseases.

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-16-11(4-6-14-16)13(17)15-10-2-3-12-9(8-10)5-7-18-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHWQCWMAQNFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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